

Determining the molecular weight and formula of N-Desmethyl Rilmazolam

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Desmethyl Rilmazolam*

Cat. No.: *B1196908*

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Core Analytical Profile of N-Desmethyl Rilmazolam

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of **N-Desmethyl Rilmazolam**, a principal active metabolite of the prodrug Rilmazafone. The focus is on its molecular characteristics, metabolic generation, and analytical identification, tailored for a scientific audience.

Molecular Identity and Physicochemical Properties

N-Desmethyl Rilmazolam is a triazolobenzodiazepine and a key metabolite in the biotransformation of Rilmazafone.^[1] Its chemical identity and fundamental properties are summarized in the table below.

Identifier	Value
IUPAC Name	8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1][2][3]triazolo[1,5-a][1][3]benzodiazepine-2-carboxamide
Molecular Formula	C18H13Cl2N5O
Molecular Weight	386.2 g/mol [4][5]
Exact Mass	385.0497[2]
CAS Number	50330-93-3[2][6][7]

Elemental Analysis:

Element	Percentage
Carbon (C)	55.98%[2]
Hydrogen (H)	3.39%[2]
Chlorine (Cl)	18.36%[2]
Nitrogen (N)	18.13%[2]
Oxygen (O)	4.14%[2]

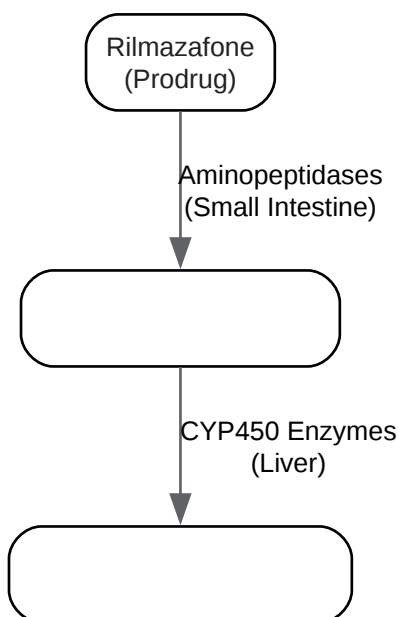
Metabolic Pathway

N-Desmethyl Rilmazolam is not administered directly but is formed in vivo from the prodrug Rilmazafone. The metabolic cascade is a multi-step enzymatic process primarily occurring in the small intestine and liver.

- **Rilmazafone to Rilmazolam:** Rilmazafone, a water-soluble prodrug, is first metabolized to the active benzodiazepine, Rilmazolam (also referred to as M-1).[1]
- **Rilmazolam to N-Desmethyl Rilmazolam:** Subsequently, Rilmazolam undergoes N-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes, to form **N-Desmethyl Rilmazolam** (designated as M-2).[1]

Further metabolism can occur, leading to the formation of di-desmethyl rilmazolam (M-3).^[1]

Metabolic Conversion of Rilmazafone



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Metabolic Pathway of Rilmazafone to **N-Desmethyl Rilmazolam**.

Experimental Protocols for Identification and Quantification

The identification and quantification of **N-Desmethyl Rilmazolam** in biological matrices are crucial for pharmacokinetic and toxicological studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the reference method.

A. Sample Preparation: Solid-Phase Extraction (SPE)

- Objective: To extract **N-Desmethyl Rilmazolam** from biological samples (e.g., plasma, urine) and remove interfering substances.
- Materials:

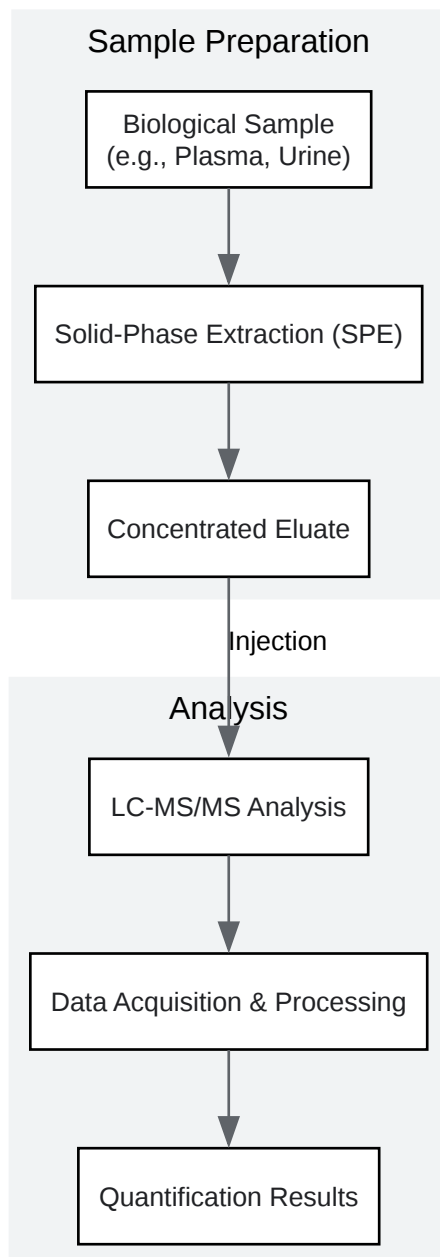
- SPE cartridges (e.g., C18)
- Methanol (conditioning and elution solvent)
- Deionized water (equilibration solvent)
- Buffer (e.g., phosphate buffer, pH 6)
- Internal standard (e.g., a deuterated analog)
- Procedure:
 1. Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
 2. Equilibrate the cartridge with 3 mL of buffer.
 3. Load 1 mL of the biological sample (pre-treated with the internal standard) onto the cartridge.
 4. Wash the cartridge with 3 mL of deionized water to remove polar impurities.
 5. Dry the cartridge under vacuum for 5 minutes.
 6. Elute **N-Desmethyl Rilmazolam** with 3 mL of methanol.
 7. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 8. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

B. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Objective: To separate, identify, and quantify **N-Desmethyl Rilmazolam**.
- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) system
 - Tandem Mass Spectrometer (e.g., Triple Quadrupole)

- LC Conditions (Illustrative):
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m)
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in acetonitrile
 - Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 μ L
- MS/MS Conditions (Illustrative):
 - Ionization Mode: Electrospray Ionization (ESI), positive
 - Multiple Reaction Monitoring (MRM) Transitions:
 - **N-Desmethyl Rilmazolam**: Precursor ion (Q1) m/z 386.0 -> Product ions (Q3) (specific fragments to be determined experimentally)
 - Internal Standard: Specific precursor and product ions for the chosen standard.
 - Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy should be optimized for maximum sensitivity.

Workflow for N-Desmethyl Rilmazolam Analysis

[Click to download full resolution via product page](#)General analytical workflow for **N-Desmethyl Rilmazolam**.

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- To cite this document: BenchChem. [Determining the molecular weight and formula of N-Desmethyl Rilmazolam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196908#determining-the-molecular-weight-and-formula-of-n-desmethyl-rilmazolam]

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